molecular formula C10H8BrN B13461284 4-Bromo-7-methylisoquinoline CAS No. 877263-71-3

4-Bromo-7-methylisoquinoline

Cat. No.: B13461284
CAS No.: 877263-71-3
M. Wt: 222.08 g/mol
InChI Key: IHXMJJYOAJJUQS-UHFFFAOYSA-N
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Description

4-Bromo-7-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 7th position distinguishes this compound from other isoquinolines. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 4-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under specific reaction conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-7-methylisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. Its structural similarity to natural isoquinoline alkaloids makes it a valuable tool in biochemical research.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents. Isoquinoline derivatives have shown promise in treating various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor antagonist. The bromine atom and methyl group contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-Bromo-7-methylisoquinoline can be compared to other isoquinoline derivatives, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents

Properties

CAS No.

877263-71-3

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

4-bromo-7-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-2-3-9-8(4-7)5-12-6-10(9)11/h2-6H,1H3

InChI Key

IHXMJJYOAJJUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=CC(=C2C=C1)Br

Origin of Product

United States

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